Z-Lys(Z)-OSu
CAS No.: 2116-83-8
Cat. No.: VC21540553
Molecular Formula: C26H29N3O8
Molecular Weight: 511,51 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 2116-83-8 |
---|---|
Molecular Formula | C26H29N3O8 |
Molecular Weight | 511,51 g/mole |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1 |
Standard InChI Key | LHOAUCZIIQFZMI-NRFANRHFSA-N |
Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Chemical Structure and Properties
Molecular Identity and Basic Information
Z-Lys(Z)-OSu possesses specific chemical identifiers that characterize its structure and composition:
Property | Value |
---|---|
Chemical Name | Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester |
CAS Number | 21160-83-8 |
Molecular Formula | C26H29N3O8 |
Molecular Weight | 511.52 g/mol |
Structural Formula | [(S)-1-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,5-pentanediyl]bis(carbamic acid benzyl) ester |
Physical and Chemical Properties
The physical and chemical characteristics of Z-Lys(Z)-OSu determine its stability, handling requirements, and reactivity in synthetic applications:
Property | Value |
---|---|
Melting Point | 112-113°C (in ethyl acetate and ligroine) |
Physical Form | Solid |
Color | White to Off-White |
Density | 1.33±0.1 g/cm³ (Predicted) |
pKa | 10.55±0.46 (Predicted) |
Recommended Storage Temperature | -20°C |
Solubility | Slightly soluble in chloroform, dioxane, methanol (with sonication) |
BRN | 1559792 |
Structural Analysis
The structure of Z-Lys(Z)-OSu features several key components that define its function and reactivity:
-
A lysine backbone with L-configuration providing stereochemical control
-
Two benzyloxycarbonyl (Z) protecting groups that shield the reactive amine functionalities:
-
One attached to the alpha-amino group (Nα)
-
One attached to the epsilon-amino group (Nε) of the lysine side chain
-
-
An N-hydroxysuccinimide ester (OSu) that activates the carboxyl group, enabling efficient peptide bond formation
The dual protection strategy using Z groups prevents unwanted reactions during synthesis, while the OSu activation provides the necessary reactivity for controlled coupling reactions.
Nomenclature and Alternative Names
Synonym | Chemical Information |
---|---|
Z-Lys(Z)-OSU | Common abbreviated form |
Z-Lysine(Z)-OSU | Expanded name form |
Nα,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimid | Alternative nomenclature highlighting protection groups |
Nα,Nε-di-z-l-lysine hydroxysuccinimide ester | Systematic name indicating all functional groups |
[(S)-1-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,5-pentanediyl]bis(carbamic acid benzyl) ester | IUPAC-based structural name |
N-Alpha,N-Epsilon-Di-Z-L-Lysine Hydroxysuccinimide Ester | Fully expanded systematic name |
This variety of nomenclature highlights the compound's importance across different fields and applications in peptide chemistry.
Synthesis and Preparation Methods
General Synthetic Route
The synthesis of Z-Lys(Z)-OSu typically follows a multi-step process requiring precise control of reaction conditions:
-
Protection of L-lysine's alpha-amino group with benzyloxycarbonyl chloride (Z-Cl)
-
Subsequent protection of the epsilon-amino group with another Z-Cl molecule
-
Activation of the carboxylic acid group through reaction with N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) as a coupling agent
Reaction Conditions and Considerations
Successful synthesis requires specific conditions to ensure high yield and purity:
-
Temperature control: Reactions are typically conducted at 0-5°C initially, followed by room temperature
-
Solvent selection: Common solvents include DMF, THF, or dioxane/water mixtures
-
pH control: Maintained at slightly basic conditions (pH 8-9) for optimal protection reactions
-
Purification methods: Typically involving recrystallization from ethyl acetate/ligroine or column chromatography
Chemical Reactivity and Applications
Peptide Bond Formation Mechanism
Z-Lys(Z)-OSu is extensively utilized in the synthesis of peptides due to its ability to selectively protect lysine residues. The mechanism involves:
-
Formation of an activated ester through the OSu group, which enhances the electrophilicity of the carbonyl carbon
-
Nucleophilic attack by the amino group of another amino acid or peptide
-
Formation of an amide (peptide) bond with the elimination of N-hydroxysuccinimide
-
Retention of the Z protecting groups, allowing for controlled deprotection in subsequent steps
Deprotection Strategies
The Z protecting groups can be selectively removed under various conditions:
Deprotection Method | Conditions | Selectivity |
---|---|---|
Catalytic Hydrogenolysis | H₂, Pd/C catalyst, methanol or ethanol | Removes all Z groups |
Acidolysis | HBr in acetic acid | Removes Z groups while preserving some other protections |
Nucleophilic Cleavage | Trimethylsilyl iodide | Selective removal possible under controlled conditions |
This versatility in deprotection allows for strategic planning in multistep peptide synthesis.
Comparison with Similar Compounds
Z-Lys(Z)-OSu belongs to a family of protected and activated amino acid derivatives. Understanding its relationship to similar compounds helps in selecting the appropriate reagent for specific synthetic applications:
Compound | Key Features | Applications | Differences from Z-Lys(Z)-OSu |
---|---|---|---|
Boc-Lys(Z)-OSu | Boc protection on α-amino group, Z protection on ε-amino group | Orthogonal protection strategies | Different α-amino protection (Boc vs. Z) |
Z-Lys-OH | Z protection only on α-amino group, free carboxyl group | Basic building block | Lacks ε-protection and OSu activation |
Fmoc-Lys(Boc)-OH | Fmoc and Boc orthogonal protection, free carboxyl | Solid-phase peptide synthesis | Different protection pattern, no OSu activation |
Z-Lys(Boc)-OSu | Mixed protection strategy with OSu activation | Specialized peptide synthesis | Different ε-amino protection (Boc vs. Z) |
Each of these compounds offers specific advantages depending on the synthetic strategy, protection/deprotection sequence, and coupling chemistry required.
Current Research Applications
Peptide Synthesis
Z-Lys(Z)-OSu continues to be a valuable tool in various peptide synthesis strategies:
-
Preparation of lysine-containing bioactive peptides
-
Synthesis of antimicrobial peptides where lysine residues are crucial for activity
-
Development of enzyme inhibitors with precise structural requirements
-
Creation of peptide libraries for drug discovery screening
Protein Modification
Recent applications extend to protein modification techniques:
-
Site-specific incorporation of lysine residues for protein engineering
-
Development of lysine-containing linkers for bioconjugation chemistry
-
Creation of modified proteins with enhanced stability or activity profiles
Future Perspectives and Emerging Applications
The utility of Z-Lys(Z)-OSu continues to evolve with advances in peptide science and biotechnology:
-
Integration into automated peptide synthesis platforms for higher efficiency
-
Application in the development of peptide-based therapeutics targeting various diseases
-
Utilization in the synthesis of peptide-mimetics as pharmaceutical candidates
-
Potential applications in emerging fields such as peptide-based materials and nanotechnology
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume